
ヘラクレノール
概要
説明
科学的研究の応用
ヘラクレノールは、科学研究において様々な応用があります。
化学: ヘラクレノールは、様々なフロクマリン誘導体の合成における出発物質として使用されます。
生物学: 特に尿路感染症を起こす大腸菌に対する抗菌剤としての可能性を示しています.
医学: ヘラクレノールの抗菌作用は、尿路感染症の新しい治療法の開発に役立つ可能性があります.
産業: ヘラクレノールは、抗菌性コーティング材や材料の開発に役立つ可能性があります。
作用機序
ヘラクレノールは、細菌のヒスチジン生合成を阻害することで効果を発揮します。 ヘラクレノールは、ヒスチジノール-ホスホアミノトランスフェラーゼ (HisC) の活性部位に結合し、天然基質による活性化を阻害します . この阻害は、細菌の増殖とバイオフィルム形成を阻害し、ヘラクレノールを効果的な抗菌剤にします。
類似化合物の比較
ヘラクレノールは、ヘラクレニン、ベルガプテン、インペラトリンなどの他のフロクマリン化合物に似ています . ヘラクレノールのヒスチジン生合成阻害能と、HisCに対する特異的な結合能は、他のフロクマリン類とは異なります . これらの特性により、ヘラクレノールは、抗菌用途におけるさらなる研究開発に有望な候補となっています。
Safety and Hazards
Heraclenol is classified as very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . Personal protective equipment, including chemical impermeable gloves, should be worn when handling Heraclenol .
生化学分析
Biochemical Properties
Heraclenol selectively inhibits histidine biosynthesis . It interacts with the enzyme HisC, preventing its activation by the native substrate . This interaction is likely responsible for its antibacterial and antibiofilm activity .
Cellular Effects
Heraclenol has demonstrated significant effects on UPEC cells. It reduces bacterial load and biofilm formation . The compound’s influence on cell function is likely related to its inhibition of histidine biosynthesis, an essential process for bacterial growth and survival .
Molecular Mechanism
Heraclenol exerts its effects at the molecular level by binding to the active site of the HisC enzyme . This binding prevents the enzyme’s activation by its native substrate, thereby inhibiting histidine biosynthesis . This mechanism is thought to underlie Heraclenol’s antibacterial and antibiofilm activity .
Temporal Effects in Laboratory Settings
In laboratory settings, Heraclenol has shown to reduce bacterial load in a murine catheter UTI model by ≥4 logs . It also effectively reduced bacterial loads in kidney, bladder, and urine samples . Over time, Heraclenol treatment showed a reversal of inflammatory changes in bladder and kidney tissues .
Dosage Effects in Animal Models
The effects of Heraclenol vary with dosage. At the MIC concentration (1024 µg/mL), Heraclenol did not have significant cytotoxicity on the Vero cell line . At a higher concentration (2048 µg/mL), Heraclenol restored the normal morphology of the bladder .
Metabolic Pathways
Heraclenol is involved in the metabolic pathway of histidine biosynthesis . By binding to the HisC enzyme, it inhibits this pathway, which is crucial for bacterial growth and survival .
準備方法
ヘラクレノールは、ヘラクレウム・カンディカンスの根からクロマトグラフィー精製によって単離することができます 植物の地下部のアセトン抽出物は、精製後、ヘラクレノールを与えます。
化学反応の分析
ヘラクレノールは、次のような様々な化学反応を受けます。
酸化: ヘラクレノールは酸化されて様々な誘導体を生成することができます。
還元: 還元反応によりフロクマリン構造を修飾することができます。
置換: 置換反応により、ヘラクレノール分子に様々な官能基を導入することができます。
これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用した試薬と条件によって異なります。
類似化合物との比較
Heraclenol is similar to other furocoumarin compounds such as heraclenin, bergapten, and imperatorin . heraclenol’s unique ability to inhibit histidine biosynthesis and its specific binding to HisC distinguish it from other furocoumarins . These properties make heraclenol a promising candidate for further research and development in antimicrobial applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis of heraclenol can be achieved via a multi-step reaction pathway involving several key reactions.", "Starting Materials": [ "2-methyl-2-cyclohexenone", "methyl vinyl ketone", "2-methyl-3-butyn-2-ol", "sodium borohydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "tetrahydrofuran", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-methyl-2-cyclohexenone with methyl vinyl ketone in the presence of sodium borohydride as a reducing agent to yield 2-(1-methylethenyl)-2-cyclohexenone.", "Step 2: Addition of 2-methyl-3-butyn-2-ol to 2-(1-methylethenyl)-2-cyclohexenone in the presence of acetic anhydride and hydrochloric acid to form a dienone intermediate.", "Step 3: Cyclization of the dienone intermediate using sodium hydroxide as a base in tetrahydrofuran to yield the desired product, heraclenol.", "Step 4: Purification of the product by recrystallization from ethanol." ] } | |
| 31575-93-6 | |
分子式 |
C16H16O6 |
分子量 |
304.29 g/mol |
IUPAC名 |
9-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3/t11-/m1/s1 |
InChIキー |
FOINLJRVEBYARJ-LLVKDONJSA-N |
異性体SMILES |
CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |
SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |
正規SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |
外観 |
Powder |
melting_point |
117-118°C |
| 26091-76-9 | |
物理的記述 |
Solid |
ピクトグラム |
Environmental Hazard |
同義語 |
heraclenol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Heraclenol inhibits bacterial histidine biosynthesis. [] Molecular docking studies suggest that it binds to the active site of HisC, a key enzyme in the histidine biosynthesis pathway, preventing its activation by the native substrate. [] This disruption of histidine production ultimately hinders bacterial growth and survival.
A: Yes, heraclenol significantly reduces biofilm formation by up to 70% in Uropathogenic Escherichia coli (UPEC). [] This suggests its potential as a therapeutic agent against chronic and recurrent infections where biofilms play a crucial role.
A: The molecular formula of heraclenol is C16H16O5, and its molecular weight is 288.29 g/mol. [, ]
A: Heraclenol's structure has been elucidated using various spectroscopic methods, including UV, HR-ESIMS, and 1D and 2D NMR spectroscopy. [, , , , , ] These techniques provide detailed information about the compound's functional groups, connectivity, and stereochemistry.
ANone: The provided research focuses on the biological activity and chemical characterization of heraclenol. There's limited information regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.
ANone: Current research primarily focuses on heraclenol's biological activity as an antimicrobial and potential antitumor agent. There is no information available about its catalytic properties or applications in chemical reactions.
A: Yes, molecular docking studies have been conducted to understand the interaction between heraclenol and the HisC enzyme involved in histidine biosynthesis. [] These simulations suggest that heraclenol binds to the active site of HisC, potentially explaining its antibacterial activity.
A: Research on furocoumarins indicates that the position and nature of substituents on the aromatic ring significantly influence their antiproliferative and cytotoxic activities. [, ] For instance, furocoumarins with an alkoxy group at C-5 or C-8 exhibit stronger inhibitory effects on melanoma cell proliferation compared to other substitutions. []
A: While the research highlights the need for chemical modifications to improve heraclenol's potency and bioavailability, [] specific data on its stability under various conditions and formulation strategies is limited in the provided papers.
ANone: The research primarily focuses on the discovery and characterization of heraclenol and its derivatives. Information regarding specific SHE regulations, risk minimization, or responsible practices is not discussed in these studies.
A: The research indicates that heraclenol has a high MIC value, suggesting low bioavailability. [] Further chemical modifications are needed to enhance its potency and achieve clinically relevant concentrations in human tissues. []
A: Heraclenol exhibits antibacterial activity against UPEC, although its MIC value is high (1024 µg/mL). []
A: Yes, heraclenol's efficacy has been evaluated in a murine catheter UTI model. Treatment with heraclenol effectively reduced bacterial loads in the kidneys, bladder, and urine samples. [] Additionally, it showed a reversal of inflammatory changes in bladder and kidney tissues upon histopathological examination. []
ANone: The provided research does not offer specific details on resistance mechanisms against heraclenol or its relation to other antimicrobial compounds. Further investigation is needed to understand the potential development of resistance and cross-resistance patterns.
A: While heraclenol showed no significant cytotoxicity against the Vero cell line at its MIC, [] other studies have indicated potential phototoxic effects for some furocoumarins. [, ]
ANone: The provided literature focuses on the isolation, identification, and initial activity assessments of heraclenol. Specific strategies for drug delivery and targeting are not discussed in these papers.
ANone: The provided research does not delve into the identification or utilization of biomarkers for predicting heraclenol efficacy, monitoring treatment response, or identifying potential adverse effects.
A: Various techniques have been employed to isolate, characterize, and quantify heraclenol, including: - Chromatographic techniques: Column chromatography, [, , , , , ], thin-layer chromatography (TLC), [, ], high-performance liquid chromatography (HPLC), [, , , ] and preparative HPLC. [, ] - Spectroscopic methods: UV, [, , ], HR-ESIMS, [], 1D and 2D NMR spectroscopy, [, , , ] and mass spectrometry. [] - Bioassays: Antibacterial assays, [, , , ], antiproliferative assays, [, ], cytotoxicity assays, [, , , ], anti-inflammatory assays, [, ] and antifungal assays. []
ANone: The research primarily focuses on heraclenol's biological activity and chemical properties. Information about its environmental impact, degradation pathways, or mitigation strategies is not included in the provided materials.
ANone: The research papers don't provide specific details on the dissolution rate or solubility of heraclenol in various media. Further investigation is needed to understand how these factors impact its bioavailability and efficacy.
ANone: While several analytical methods, particularly chromatographic techniques, have been used to study heraclenol, specific details about method validation (accuracy, precision, specificity) are not extensively discussed in the provided research.
ANone: The provided research does not focus on the quality control and assurance aspects related to heraclenol development, manufacturing, or distribution.
ANone: The research primarily focuses on the isolation, characterization, and preliminary biological activity of heraclenol. Information regarding its potential immunogenicity, interactions with drug transporters and metabolizing enzymes, or its biocompatibility and biodegradability is not explored in these studies.
A: The research primarily focuses on heraclenol and its derivatives. While it mentions the potential of exploring synergistic effects with other antimicrobials, [] it doesn't directly compare heraclenol with alternative compounds or discuss substitutes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


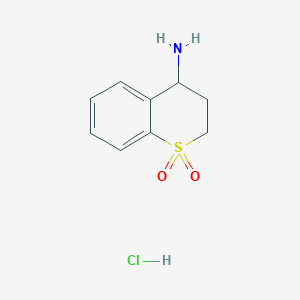
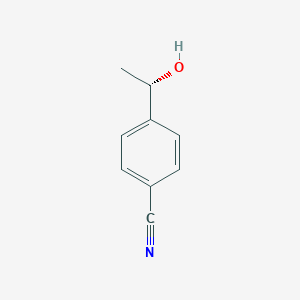

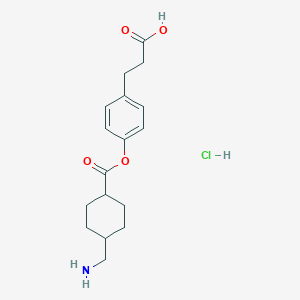

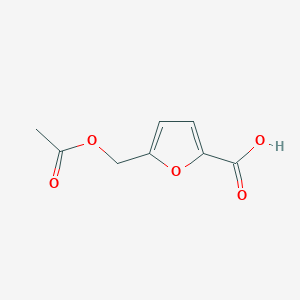
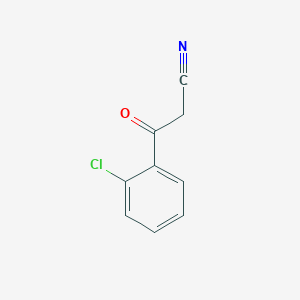
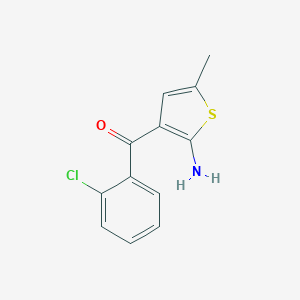
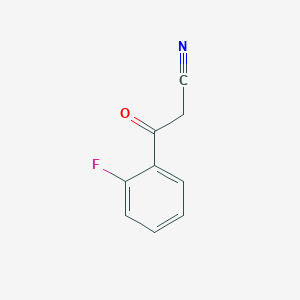

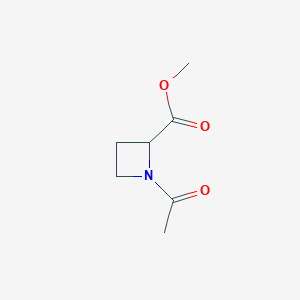

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)

